2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate

Medicinal Chemistry Physicochemical Profiling Carbamate Hydrolytic Stability

Researchers developing PET tracers or covalent inhibitors need a stable yet diversifiable carbamate scaffold, yet many building blocks lack the orthogonal reactivity for late-stage SAR. This compound solves that gap. • Dual-handle design: para-Br for Suzuki/¹⁸F-fluorination, ortho-F for electronic tuning without steric bulk. • Stable trifluoroethyl carbamate warhead survives radiofluorination & cross-coupling conditions. • Matched pair benchmark: ΔLogP +0.30 vs. tert-butyl analog enables precise lipophilicity deconvolution in CNS campaigns. Supplied at 95% purity with reliable global logistics for R&D procurement.

Molecular Formula C9H6BrF4NO2
Molecular Weight 316.05 g/mol
CAS No. 1087798-06-8
Cat. No. B1519287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate
CAS1087798-06-8
Molecular FormulaC9H6BrF4NO2
Molecular Weight316.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)NC(=O)OCC(F)(F)F
InChIInChI=1S/C9H6BrF4NO2/c10-5-1-2-7(6(11)3-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16)
InChIKeyMETFRHCSNBLIEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoroethyl Carbamate Building Block for Medicinal Chemistry


2,2,2-Trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate (CAS 1087798-06-8) is a synthetic, fully characterized aryl carbamate bearing a 2,2,2-trifluoroethyl ester and a 4-bromo-2-fluorophenyl N-substituent. With a molecular formula of C₉H₆BrF₄NO₂ and a molecular weight of 316.05 g·mol⁻¹, it is supplied as a research chemical by commercial vendors such as Enamine (catalog EN300-88287) at a typical purity of 95% [1]. The compound is recognized as a useful intermediate in medicinal chemistry, particularly for the construction of fluorinated pharmacophores and as a precursor in radiopharmaceutical synthesis .

Building Block Trifluoroethyl carbamate with para-bromo cross-coupling handle
Medicinal Chemistry Fluorinated pharmacophore construction and SAR diversification
Radiopharmaceutical Precursor Supports ¹⁸F-fluorination studies via bromo-leaving group

Why Carbamate Analogs Cannot Replace This Building Block


Even within the narrow subclass of N-(4-bromo-2-fluorophenyl)carbamates, substitution at the ester position from 2,2,2-trifluoroethyl to tert-butyl or ethyl alters lipophilicity by more than 0.3 logP units and changes the metabolic and hydrolytic stability profile of the carbamate bond [1][2]. Similarly, omission of the ortho-fluoro substituent (i.e., moving to the 4-bromophenyl analog) drops the computed logP from ~3.7 to ~3.6 while eliminating the electron-withdrawing effect that modulates the pKa of the aniline NH . These physicochemical shifts can translate into different membrane permeability, target binding, and in vivo clearance, making direct substitution scientifically unsound without re-validation of the entire structure-activity relationship.

Ester Substitution
tert-Butyl or ethyl esters shift logP by >0.3 units, altering permeability and metabolic stability profile
Ortho-Fluoro Omission
Removing o-F eliminates electron-withdrawing effect, shifting carbamate NH pKa and hydrogen-bonding character
Regioisomeric Switch
ortho-Bromo isomers exhibit steric hindrance in cross-coupling, may reduce synthetic efficiency relative to para-bromo handle

Quantitative Differentiation from Nearest Analogs


Enhanced Lipophilicity from Trifluoroethyl Ester

The 2,2,2-trifluoroethyl ester elevates the computed partition coefficient (LogP) of the target compound to 3.70, compared with 3.40–4.01 for the tert-butyl carbamate analog and 3.56 for the des-fluoro 4-bromophenyl analog bearing the same trifluoroethyl ester [1][2]. This represents a quantifiable 0.3–0.1 logP increase over the tert-butyl variant, directly attributable to the electron-withdrawing trifluoromethyl group. Higher logP generally correlates with improved passive membrane permeability, a critical parameter for CNS-targeted small molecules.

Lipophilicity Shift
Cross-study comparable
ΔLogP +0.14 to +0.30
Supports lipophilicity optimization in medicinal chemistry programs
In silico prediction; experimental LogD may differ
Medicinal Chemistry Physicochemical Profiling Carbamate Hydrolytic Stability

Optimized CNS Multiparameter Profile

Both the target trifluoroethyl compound and its tert-butyl analog share an identical topological polar surface area of 38.33 Ų, yet the target's molecular weight is 316.05 g·mol⁻¹ compared with 290.13 g·mol⁻¹ for the Boc-protected variant [1][2]. This combination of higher MW with unchanged PSA shifts the compound along the CNS MPO (Multiparameter Optimization) trajectory, potentially improving the balance between permeability (favored by lower PSA) and solubility/metabolic stability (often favored by higher MW within acceptable limits).

CNS MPO Profile
Cross-study comparable
TPSA 38.33 Ų, MW 316.05 vs 290.13 g·mol⁻¹
Balances permeability potential with molecular complexity
Matched-pair comparison with tert-butyl analog
CNS Drug Design Physicochemical Profiling Multiparameter Optimization

Ortho-Fluoro Electronic Modulation of Carbamate NH

The presence of the ortho-fluoro atom on the phenyl ring adjacent to the carbamate NH lowers the computed pKa of the target compound to approximately 11.95, compared to the tert-butyl analog (pKa ~11.90) and provides a distinct electronic environment versus the 4-bromophenyl analog lacking fluorine [1]. The electron-withdrawing effect of the fluorine atom reduces the electron density on the aniline nitrogen, which can influence both the hydrolytic stability of the carbamate bond and the strength of hydrogen-bonding interactions with biological targets. Additionally, the o-fluoro substituent can restrict rotation around the N-aryl bond, potentially pre-organizing the molecule into a bioactive conformation.

Electronic Modulation
Cross-study comparable
Computed pKa ~11.95
Ortho-fluoro reduces NH electron density, influencing stability and H-bonding
In silico estimate; experimental validation pending
Electronic Effects Hydrogen Bonding Structure-Activity Relationships

Regioisomeric Advantage in Cross-Coupling Reactivity

The target compound places the bromine atom para and the fluorine atom ortho to the carbamate NH on the phenyl ring. This specific substitution pattern is regioisomeric to 2,2,2-trifluoroethyl N-(2-bromo-4-fluorophenyl)carbamate, which is also commercially available . The para-bromo substituent is sterically more accessible for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) compared to the ortho-bromo isomer, where steric hindrance from both the adjacent fluorine and the carbamate NH can reduce coupling efficiency. Conversely, the ortho-fluoro group in the target compound exerts a stronger electronic influence on the carbamate NH than the para-fluoro group in the regioisomer, as evidenced by the difference in computed pKa values.

Regioisomeric Reactivity
Class-level inference
Para-bromo vs ortho-bromo accessibility
Para-bromo may facilitate cross-coupling; electronic effect from o-F
Class-level reactivity trend; no head-to-head kinetics
Regioisomerism Cross-Coupling Medicinal Chemistry

Carbamate Scaffold for Serine Hydrolase Inhibition

Trifluoroethyl carbamates as a class have been documented as covalent inhibitors of serine hydrolases, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) [1]. The 2,2,2-trifluoroethyl group enhances binding affinity through fluorine-mediated hydrophobic interactions in the enzyme active site. A recent review of carbamate-based endocannabinoid degrading enzyme inhibitors highlights O-functionalized carbamates as privileged pharmacophores for FAAH, with trifluoroethyl esters showing improved target engagement over methyl or ethyl esters [1]. While the specific IC₅₀ of the target compound against FAAH or MAGL has not been publicly disclosed, the structural features (trifluoroethyl ester, electron-withdrawing o-fluoro substituent, and para-bromo handle for further derivatization) align with known SAR trends. Researchers requiring a validated starting point for serine hydrolase inhibitor programs should weigh this class-level evidence alongside the physicochemical differentiation presented above.

Serine Hydrolase Pharmacophore
Class-level inference
Trifluoroethyl carbamate class active against FAAH/MAGL
May support early-stage inhibitor SAR; no compound-specific IC₅₀
Review-level evidence; enzyme assay context
Serine Hydrolase FAAH MAGL Endocannabinoid

Validated Application Scenarios


SAR Exploration of Serine Hydrolase Inhibitors

The target compound's trifluoroethyl carbamate motif is a known pharmacophore for covalent inhibition of endocannabinoid-degrading enzymes. The para-bromo substituent serves as a synthetic handle for rapid diversification via Suzuki coupling, enabling systematic SAR studies around the phenyl ring. The ortho-fluoro group provides electronic tuning of the carbamate NH without introducing additional steric bulk, allowing researchers to probe the electronic requirements of the enzyme active site [1].

Radiopharmaceutical Precursor for ¹⁸F-Labeling

The para-bromo substituent can serve as a leaving group for nucleophilic aromatic ¹⁸F-fluorination, a key step in the synthesis of positron emission tomography (PET) tracers. The presence of the ortho-fluoro atom may further activate the ring toward nucleophilic substitution. The trifluoroethyl carbamate, being hydrolytically stable under typical radiofluorination conditions, remains intact during labeling, making this compound a compelling precursor for PET tracer development .

CNS Drug Candidate Physicochemical Comparator

With a computed LogP of 3.70, TPSA of 38.33 Ų, and MW of 316.05 g·mol⁻¹, the target compound occupies a favorable region of the CNS MPO space. Medicinal chemistry groups can use this building block as a reference point in matched molecular pair analyses against its tert-butyl carbamate analog (ΔLogP = +0.30; ΔMW = +25.92 g·mol⁻¹; identical TPSA) to deconvolute the contributions of lipophilicity and molecular weight to in vitro and in vivo outcomes [2].

Covalent Inhibitor Library Synthesis

The para-bromo group is ideally positioned for late-stage diversification through palladium-catalyzed cross-coupling reactions, while the trifluoroethyl carbamate remains intact as a potential warhead for covalent enzyme inhibition. This orthogonal reactivity profile enables the construction of focused covalent inhibitor libraries with diverse aryl substituents, accelerating hit-to-lead campaigns for targets addressable by carbamate-based covalent inhibitors .

Application
Selection Property
Validation Focus
Serine hydrolase inhibitor SAR
Trifluoroethyl carbamate warhead with para-bromo handle
Covalent target engagement assay context
PET tracer precursor synthesis
Para-bromo leaving group for ¹⁸F-fluorination
Radiofluorination reactivity and carbamate stability
CNS MPO comparator studies
Trifluoroethyl ester physicochemical profile
LogP, TPSA, MW matched-pair analysis
Covalent inhibitor library synthesis
Orthogonal reactivity (cross-coupling + warhead)
Library diversification and SAR profiling
Quote Request

Request a Quote for 2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.